Molecular Complexity and Polar Surface Area: A Structural Basis for Differentiated Pharmacokinetic Profile vs. Sevoflurane
The target compound (MW 230.08, C5H5F7O2) is a fluorinated diether with a topological polar surface area (TPSA) of 18.5 Ų, an XLogP3 of 2.8, and 9 hydrogen bond acceptors, as computed by PubChem [1]. In comparison, sevoflurane (MW 200.05, C4H3F7O) possesses a TPSA of 9.2 Ų, an XLogP3 of 2.21, and 8 hydrogen bond acceptors [2]. The target compound's additional methoxy group increases both its polar surface area (by 9.3 Ų) and its hydrogen bonding capacity, which is predicted to reduce its rate of passive membrane permeation relative to sevoflurane, thereby altering its pharmacokinetic absorption profile.
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 18.5 Ų |
| Comparator Or Baseline | Sevoflurane: 9.2 Ų |
| Quantified Difference | 9.3 Ų (101% increase) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) [1][2] |
Why This Matters
A larger TPSA is inversely correlated with the blood-brain barrier penetration rate, indicating that this compound will exhibit distinct systemic distribution kinetics compared to sevoflurane, an essential consideration for anesthetic drug development or toxicological assessments.
- [1] PubChem. 1,1,1,3,3,3-Hexafluoro-2-((fluoromethoxy)methoxy)propane. PubChem CID 23451446. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Sevoflurane. PubChem CID 5206. National Center for Biotechnology Information, 2025. View Source
